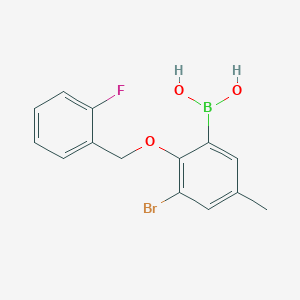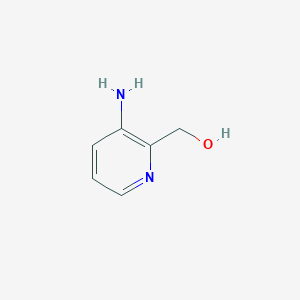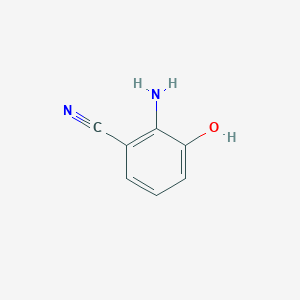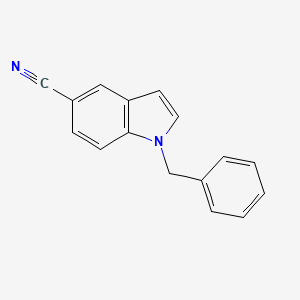
3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid
Descripción general
Descripción
The compound "3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid" is a boronic acid derivative, which is a class of organic compounds commonly used in organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in chemical reactions, particularly in Suzuki coupling, which is a widely used method for forming carbon-carbon bonds.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halogenation and subsequent conversion of halides to boronic acids. For instance, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was achieved through a Grignard reaction, protection of the carbonyl group, another Grignard reaction, and finally, substitution by a borono group followed by bromination . Although not the exact compound , this synthesis route provides insight into the potential synthetic pathways that could be adapted for the synthesis of "3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid."
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be analyzed through various spectroscopic methods, including X-ray crystallography. For example, a study on functionalized 2-formylphenylboronic acids revealed diverse solid-state molecular structures, ranging from planar open forms to cyclic oxaborole derivatives . These findings suggest that "3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid" may also exhibit interesting structural characteristics that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
Boronic acids are known to participate in a variety of chemical reactions. The halodeboronation of aryl boronic acids, for example, has been demonstrated to produce aryl bromides and chlorides in good yields . This reaction type could potentially be applied to the compound to generate other useful intermediates or final products. Additionally, the tautomeric equilibrium observed in functionalized phenylboronic acids could also be relevant to the chemical behavior of "3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid."
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their functional groups and molecular structure. For instance, the presence of halogen atoms can significantly affect the reactivity and stability of these compounds. The synthesis and study of various boronic acid derivatives, as described in the literature, provide valuable information on their properties, such as solubility, boiling and melting points, and stability under different conditions .
Aplicaciones Científicas De Investigación
Halodeboronation of Aryl Boronic Acids:
- A study by Szumigala et al. (2004) demonstrated the generality of halodeboronation transformation through a series of aryl boronic acids, forming aryl bromides and aryl chlorides in good to excellent yields. This method could potentially apply to derivatives similar to 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid for the facile synthesis of complex organic compounds (Szumigala et al., 2004).
Suzuki Cross-Coupling Reactions:
- Ikram et al. (2015) highlighted the significance of Suzuki cross-coupling reactions involving arylboronic acids, including those with various substituents like CH3, OCH3, Cl, and F. These reactions are crucial for synthesizing thiophene derivatives with potential pharmacological aspects (Ikram et al., 2015).
Antiproliferative and Proapoptotic Compounds:
- Psurski et al. (2018) studied phenylboronic acid and benzoxaborole derivatives for their antiproliferative and proapoptotic properties. Some compounds exhibited strong cell cycle arrest induction and caspase-3 activation in cancer cell lines, indicating the potential of phenylboronic acid derivatives, such as 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid, in cancer treatment (Psurski et al., 2018).
Synthesis of Novel Organic Compounds:
- The synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid by Sutherland and Gallagher (2003) through ortho-lithiation and subsequent Suzuki reactions showcases the versatility of boronic acids in the synthesis of various organic compounds, potentially including derivatives like 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid (Sutherland & Gallagher, 2003).
Propiedades
IUPAC Name |
[3-bromo-2-[(2-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BBrFO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAJIGWAZAOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2F)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584493 | |
| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid | |
CAS RN |
849062-18-6, 871125-97-2 | |
| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 849062-18-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















